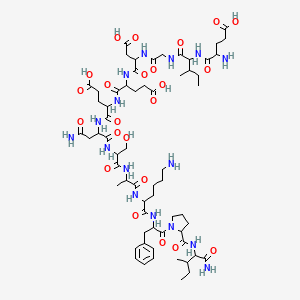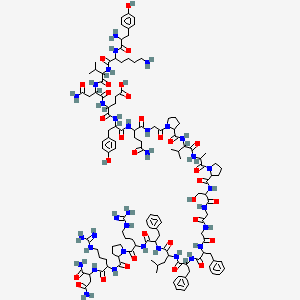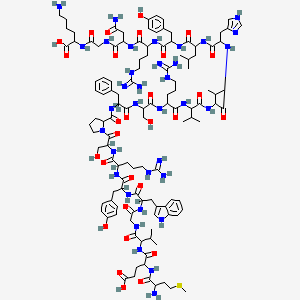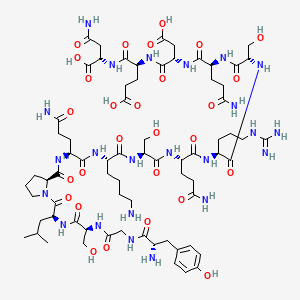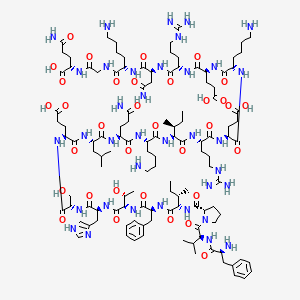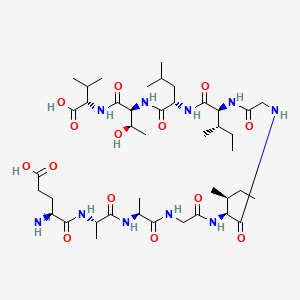
84082-64-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with CAS number 84082-64-4 is known as Gastric Mucin . It is a large glycoprotein that protects the gastrointestinal tract from acid, proteases, pathogenic microorganisms, and mechanical trauma .
Synthesis Analysis
Gastric Mucin is derived from the porcine stomach . It is produced by goblet cells and is the central molecule in the mucus layer covering the intestinal epithelium . There are several methods for its preparation, including ethanol precipitation and acetone graded precipitation .Molecular Structure Analysis
The major structural component of mucus is gel-forming mucins . The mucus layer covering the intestinal epithelium has the MUC2 mucin as its central molecule .Chemical Reactions Analysis
The compound is a Type III mucin, bound with sialic acid at 0.5-1.5% .Physical And Chemical Properties Analysis
The compound is a white to yellowish-white powder or yellow-brown granules with a strong hygroscopicity . It swells in water, and its aqueous solution is gray or milky white . It does not precipitate when heated, but precipitates in weak acid . It can be precipitated in a solution with 60% or more ethanol or acetone .Scientific Research Applications
Advances in Nanoparticle Synthesis
Recent research has emphasized the importance of novel materials in chemical research, with a focus on the electronics industry. This includes advancements in semiconducting materials and their evolution, leading to significant technological developments. These advancements are particularly relevant in the synthesis of inorganic nanoparticles, demonstrating the critical role of material science in modern technology (Cushing, Kolesnichenko, & O'Connor, 2004).
The Impact of Science on Society
Scientific research is not only about probing deep mysteries but also about creating technologies that benefit humanity and generate wealth. This dual aspect of "Beauty and Benefits of Science" has been a theme in scientific exploration, emphasizing the significant societal contributions made by scientific endeavors (Press, 2013).
Technology and Society
The integration of technology into daily life, underpinned by scientific advancements, has led to both trust and discomfort among the public. This dichotomy is often seen in reactions to technologies like genetically modified crops or stem cell research. Policy-makers have responded by focusing on the ethical, legal, and social aspects of scientific research and technology, especially in emerging fields like genomics, synthetic biology, and nanotechnology (Schuurbiers & Fisher, 2009).
High-Precision Numerical Simulations in Science
The field of computational science, particularly in black hole physics, has benefited from advancements in numerical precision. High-order finite-differencing and increased floating-point precision have been crucial in studying the late-time behavior of decaying fields in black hole space-time. This highlights the role of high-precision computation in advancing scientific knowledge (Khanna, 2013).
Drug Discovery and Molecular Biology
The intersection of molecular biology and drug discovery has significantly influenced medicine. The introduction of recombinant proteins and monoclonal antibodies has enriched therapeutic options, demonstrating the impact of scientific research on healthcare advancements (Drews, 2000).
Data Management in Scientific Research
The rise of data-intensive and collaborative scientific research has underlined the importance of data sharing, which is essential for verification of results and extending research. However, researchers face challenges in data preservation and accessibility, which are crucial for scientific progress (Tenopir et al., 2011).
Mechanism of Action
Gastric Mucin may be integrally involved in the mechanism of gastric mucosal injury caused by Helicobacter pylori leading to gastritis, peptic ulceration, and possibly gastric cancer . The unique O-glycans in gastric mucin appear to function as a natural antibiotic, protecting the host from H. pylori infection .
properties
CAS RN |
84082-64-4 |
|---|---|
Product Name |
84082-64-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



